synthesis of 1,1,2,2-tetra(thiophen-2-yl)ethene via McMurry coupling
synthesis of 1,1,2,2-tetra(thiophen-2-yl)ethene via McMurry coupling
An In-depth Technical Guide to the Synthesis of 1,1,2,2-tetra(thiophen-2-yl)ethene via McMurry Coupling
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,1,2,2-tetra(thiophen-2-yl)ethene (TTE), a molecule of significant interest in materials science due to its aggregation-induced emission (AIE) properties. The core transformation is achieved via the McMurry coupling, a powerful reductive olefination reaction ideal for the synthesis of sterically hindered, tetrasubstituted alkenes.[1] This document details the complete synthetic workflow, including the preparation of the requisite precursor, di(thiophen-2-yl)methanone, and its subsequent homocoupling. We delve into the mechanistic underpinnings of the McMurry reaction, the rationale behind the selection of reagents and conditions, and provide robust, step-by-step protocols for synthesis, purification, and characterization. This guide is intended for researchers and professionals in organic synthesis, materials chemistry, and drug development seeking a practical and scientifically grounded approach to this valuable compound.
Introduction: The Significance of Tetrathienylethene and the McMurry Coupling
1,1,2,2-tetra(thiophen-2-yl)ethene (TTE) is the thiophene analogue of the well-known AIE luminogen, tetraphenylethene (TPE).[2][3] AIE-active molecules are remarkable in that they are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state.[2][4] This property is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[4] The incorporation of electron-rich thiophene moieties in place of phenyl rings can modulate the electronic and photophysical properties of the core structure, making TTE and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[5][6]
The synthesis of a tetrasubstituted, sterically congested alkene like TTE presents a significant challenge for many standard olefination methods. The McMurry reaction, first reported by John E. McMurry, provides an elegant and effective solution.[7][8] This reaction employs low-valent titanium (LVT) to reductively couple two carbonyl groups (ketones or aldehydes) to form a carbon-carbon double bond.[9] The process is a deoxygenative dimerization that proceeds via a pinacolate intermediate.[10][11] Its tolerance for steric hindrance makes it uniquely suited for producing symmetrical, highly substituted alkenes from a single ketone precursor.[12]
This guide focuses on the TiCl₄/Zn reagent system, a common and reliable combination for generating the active LVT species in situ.[8]
Synthetic Strategy Overview
The synthesis of TTE is a two-stage process. The first stage involves the synthesis of the ketone precursor, di(thiophen-2-yl)methanone. The second, pivotal stage is the homocoupling of this ketone using the McMurry reaction to yield the target alkene, TTE.
Caption: Overall synthetic workflow for TTE.
Stage 1: Synthesis of Di(thiophen-2-yl)methanone
The most direct route to the ketone precursor is the Friedel-Crafts acylation of thiophene. This reaction involves the electrophilic substitution of a thiophene ring with an acyl group, typically from an acyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[13]
Detailed Experimental Protocol
Reaction: Thiophene + 2-Thiophenecarbonyl chloride → Di(thiophen-2-yl)methanone
Materials & Reagents Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| Thiophene | C₄H₄S | 84.14 | 7.50 g | 89.1 | 1.1 |
| 2-Thiophenecarbonyl chloride | C₅H₃ClOS | 146.59 | 11.8 g | 81.0 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 12.0 g | 90.0 | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
Procedure:
-
Setup: Equip a 500 mL three-necked, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Suspend anhydrous aluminum chloride (12.0 g) in anhydrous dichloromethane (100 mL) in the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-thiophenecarbonyl chloride (11.8 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting complex for an additional 15 minutes at 0 °C.
-
Thiophene Addition: Dissolve thiophene (7.50 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until all the dark solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing & Drying: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to afford di(thiophen-2-yl)methanone as a crystalline solid. A typical yield is 75-85%.
Stage 2: McMurry Coupling for TTE Synthesis
This stage is the core of the synthesis, where the low-valent titanium reagent reductively couples two molecules of di(thiophen-2-yl)methanone to form the central carbon-carbon double bond of TTE.
Mechanism of McMurry Coupling
The reaction proceeds in two fundamental steps on the surface of the active, low-valent titanium species (often denoted as Ti(0)).[1]
-
Pinacol Formation: A single electron transfer (SET) from the titanium surface to the carbonyl carbon of the ketone generates a ketyl radical anion. Two of these radicals dimerize on the titanium surface to form a titanium pinacolate (a 1,2-diolate) intermediate.[10][14] If the reaction is conducted at a lower temperature (e.g., 0 °C), this pinacol can sometimes be isolated.[1]
-
Deoxygenation: At reflux temperatures, the strong oxophilicity of titanium drives the deoxygenation of the pinacolate. This second step eliminates titanium oxide species (e.g., TiO₂) and forms the final alkene product.[8]
Caption: Simplified mechanism of the McMurry coupling.
Causality Behind Experimental Choices
-
Reagent System (TiCl₄ + Zn): Titanium(IV) chloride is a readily available liquid. Zinc dust is an inexpensive and effective reducing agent to generate the active Ti(0) species. The Zn-Cu couple or other reducing agents like LiAlH₄ can also be used, but the TiCl₄/Zn system is robust, reproducible, and avoids the handling of pyrophoric hydrides.[8]
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is the solvent of choice for several reasons. It is relatively inert to the highly reductive conditions, it effectively solvates the intermediate organotitanium complexes, and its boiling point (66 °C) is suitable for the reflux conditions required for the deoxygenation step.[6][8] The reaction is highly sensitive to moisture and oxygen; therefore, the use of anhydrous solvent and an inert atmosphere (N₂ or Ar) is critical for success.
-
Reaction Conditions (Reflux): Heating the reaction mixture to reflux is essential for the second step of the mechanism—the deoxygenation of the pinacolate intermediate to form the alkene.[1] The initial formation of the LVT slurry is also typically performed at reflux to ensure complete reduction and activation of the titanium species.
-
Additive (Pyridine): While not always essential for homocoupling, the addition of a base like pyridine can be beneficial. It helps to maintain an alkaline environment, which can suppress potential side reactions like pinacol rearrangement and may improve the selectivity for alkene formation over the pinacol byproduct.[2][12][15]
Detailed Experimental Protocol
Reaction: 2 x Di(thiophen-2-yl)methanone → 1,1,2,2-Tetra(thiophen-2-yl)ethene
Materials & Reagents Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| Zinc Dust (<10 µm) | Zn | 65.38 | 3.92 g | 60.0 | 6.0 |
| Titanium(IV) Chloride | TiCl₄ | 189.68 | 5.69 g (3.3 mL) | 30.0 | 3.0 |
| Di(thiophen-2-yl)methanone | C₉H₆OS₂ | 194.28 | 1.94 g | 10.0 | 1.0 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.19 g (1.2 mL) | 15.0 | 1.5 |
| Tetrahydrofuran (anhydrous) | C₄H₈O | 72.11 | 150 mL | - | - |
Procedure:
-
Setup: Assemble a 500 mL three-necked, flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is completely dry and purged with nitrogen.
-
LVT Preparation: Add zinc dust (3.92 g) to the flask. Add anhydrous THF (100 mL) via cannula. With vigorous stirring, add titanium(IV) chloride (3.3 mL) dropwise via syringe at room temperature. The addition is exothermic and the mixture will turn from yellow to black.
-
Activation: Heat the black suspension to reflux and maintain for 2 hours. This ensures the formation of the active, finely divided low-valent titanium slurry.
-
Ketone Addition: Cool the slurry to room temperature. In a separate flask, dissolve di(thiophen-2-yl)methanone (1.94 g) and anhydrous pyridine (1.2 mL) in anhydrous THF (50 mL). Add this solution to the stirred titanium slurry via cannula over 20-30 minutes.
-
Coupling Reaction: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (a typical eluent is hexane/ethyl acetate 9:1) until the starting ketone is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding 100 mL of 10% aqueous K₂CO₃ solution. Stir for 30 minutes.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the black titanium oxides. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (100 mL). Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is typically a solid. Purify by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 1,1,2,2-tetra(thiophen-2-yl)ethene as a solid. A typical yield is 60-70%.
Product Characterization
The structure of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data for 1,1,2,2-Tetra(thiophen-2-yl)ethene
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂S₄ |
| Molecular Weight | 356.55 g/mol |
| Appearance | Yellowish or off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.2-7.3 (m, 4H), ~6.9-7.0 (m, 8H). Thiophene protons will show characteristic multiplets. |
| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (δ ~125-145 ppm) and for the alkene carbons. |
| Mass Spec (HRMS) | [M]⁺ calculated for C₁₈H₁₂S₄: 355.9822; found: [value close to calculated]. |
Note: NMR chemical shifts are approximate and can vary based on solvent and spectrometer frequency. The thiophene protons will exhibit complex splitting patterns due to multiple coupling constants.[4][16]
Potential Challenges and Troubleshooting
-
Low Yield: The primary cause of low yield is often incomplete deoxygenation, resulting in the formation of the pinacol byproduct. Ensure the LVT reagent is fully activated (reflux for at least 2 hours) and that the final coupling reaction is refluxed for a sufficient duration. The presence of moisture or oxygen can also deactivate the reagent, so rigorous anhydrous and inert techniques are paramount.
-
Difficult Purification: The product may contain residual starting material or the pinacol byproduct. Careful column chromatography is typically required. If the product is highly crystalline, recrystallization can be an effective alternative or final purification step.[5]
-
Side Reactions: For electron-rich heteroaromatic ketones, side reactions are generally minimal in homocoupling. However, over-reduction of the thiophene ring is a theoretical possibility under extremely harsh conditions, though unlikely with the TiCl₄/Zn system. Pinacol-to-pinacolone rearrangement is another potential side reaction, especially under acidic workup conditions, which is why a basic quench (K₂CO₃) is recommended.[1][17]
Conclusion
The McMurry coupling provides a highly effective and reliable method for the synthesis of 1,1,2,2-tetra(thiophen-2-yl)ethene from its corresponding ketone. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the exclusion of water and oxygen—researchers can consistently obtain this valuable AIE-active material in good yields. The two-stage process, involving a standard Friedel-Crafts acylation followed by the key reductive coupling, represents a robust and scalable route for accessing TTE and its derivatives for further investigation in the burgeoning field of advanced functional materials.
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